N-(4-fluorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide
Overview
Description
N-(4-fluorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H13FN2O2 and its molecular weight is 272.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.09610582 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Discovery and Medicinal Chemistry
N-(4-fluorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide, as part of the broader class of compounds involving fluorinated aromatic groups and carboxamide functionalities, is explored primarily in the realm of medicinal chemistry for its potential therapeutic effects. These compounds are known for their selectivity and efficacy in targeting various kinases within the Met kinase superfamily, offering promising avenues in cancer therapy. For instance, a structurally similar compound, identified as a selective Met kinase inhibitor, demonstrated complete tumor stasis in preclinical models, underscoring the potential of such compounds in oncological research and treatment strategies (Schroeder et al., 2009).
Chemical Synthesis and Characterization
The synthesis and characterization of these complex molecules are crucial for understanding their potential applications. For example, the synthesis of related compounds through multi-component reactions highlights the versatility and efficiency of modern synthetic methods. These methods not only enable the creation of diverse molecular architectures but also facilitate the exploration of their biological activities, such as their interaction with tubulin and potential anticancer activities (Jayarajan et al., 2019).
Pharmacokinetics and Molecular Imaging
Further research delves into the pharmacokinetics and imaging potential of fluorine-containing compounds. Studies on compounds like 18F-Mefway, a radioligand for PET imaging of serotonin 1A receptors, provide insights into the dynamic interactions within biological systems, offering a window into the in vivo behavior of these compounds and their potential for diagnostic applications (Choi et al., 2015).
Material Science and Fluorescence Studies
In the realm of material science, the fluorescence properties of compounds containing the cyclopentapyridine core are of interest. Research into carbon dots and related fluorophores has revealed that such structures can serve as the basis for high-quantum-yield fluorescent materials, with potential applications in sensing, imaging, and electronic devices (Shi et al., 2016).
Crystallography and Molecular Structure
The detailed study of molecular structures, including crystallography and conformational analysis, provides foundational knowledge for understanding the physicochemical properties and potential applications of these compounds. Research in this area can lead to the development of new materials and drugs by elucidating the structural factors that contribute to their activity and stability (Mocilac et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been found to interact with a variety of biological targets .
Mode of Action
It’s known that the interaction of a compound with its targets often involves binding to specific sites on the target molecule, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been found to have good pharmacokinetic properties, including high gastrointestinal absorption and oral bioavailability .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c16-10-4-6-11(7-5-10)17-14(19)12-8-9-2-1-3-13(9)18-15(12)20/h4-8H,1-3H2,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYOWGAIVHUVOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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